Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate
Description
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate (CAS No.: 1399655-78-7) is a polycyclic aromatic ester derivative with the molecular formula C₁₅H₁₅ClO₄ and a molecular weight of 294.73 g/mol. It is characterized by a naphthalene backbone substituted with chloro, methoxy, and ethoxycarbonyl groups at positions 4, 1/3, and 2, respectively . This compound is produced at a purity of ≥97% and is primarily utilized as a synthetic intermediate in medicinal chemistry and combinatorial synthesis due to its structural versatility .
Properties
Molecular Formula |
C15H15ClO4 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
ethyl 4-chloro-1,3-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO4/c1-4-20-15(17)11-13(18-2)10-8-6-5-7-9(10)12(16)14(11)19-3/h5-8H,4H2,1-3H3 |
InChI Key |
MJOIXIHEEWRORV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate typically involves the esterification of 4-chloro-1,3-dimethoxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthyl alcohols.
Scientific Research Applications
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Reactivity: The chloro group in this compound provides a site for nucleophilic substitution, similar to brominated analogues like Methyl 1-bromo-2-naphthoate. However, bromine’s higher leaving-group ability makes the latter more reactive in cross-coupling reactions . Methoxy vs.
Ester vs. Acid Functionality :
- This compound’s ethoxycarbonyl group offers better solubility in organic solvents compared to the carboxylic acid derivative (4-Chloro-1-hydroxy-2-naphthoic acid), which is more polar and prone to ionization .
Molecular Weight and Drug-Likeness :
- The higher molecular weight (294.73 g/mol) of this compound compared to simpler analogues (e.g., Methyl 1-bromo-2-naphthoate at 265.10 g/mol) may influence pharmacokinetic properties, such as membrane permeability .
Biological Activity
Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is a compound of significant interest in the fields of medicinal chemistry and agricultural sciences. With the molecular formula C13H13ClO4 and a molar mass of approximately 270.69 g/mol, this compound features a naphthalene core with various substituents that contribute to its biological activity. Research has indicated that compounds with similar structures often exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Naphthalene Core : Provides a planar structure conducive to biological interactions.
- Chloro Group : Enhances reactivity and may influence binding to biological targets.
- Methoxy Groups : Increase lipophilicity, potentially improving bioavailability.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 4-methoxy-2-naphthoate | Contains a methoxy group instead of chloro | Exhibits different biological activity profiles |
| Ethyl 3-chloro-1,2-dimethoxy-2-naphthoate | Different substitution pattern on naphthalene | Potentially different reactivity and stability |
| Ethyl 5-chloro-1-methoxy-2-naphthoate | Chloro group at position five | May have distinct pharmacological effects |
This structural diversity leads to varied biological activities among these compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes. For instance, studies on related naphthamide derivatives revealed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The presence of methoxy groups in the structure is believed to enhance anti-inflammatory properties. Compounds with similar characteristics have been investigated for their ability to inhibit inflammatory pathways, making them candidates for therapeutic agents in conditions such as arthritis or other inflammatory diseases.
Anticancer Activity
This compound has also been evaluated for anticancer potential. In vitro studies have demonstrated that derivatives of naphthalene can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, naphthamide derivatives have shown promising results with IC50 values indicating effective cytotoxicity against various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study conducted on novel 2-naphthamide derivatives found that certain compounds exhibited MIC values comparable to established antibiotics like ciprofloxacin. The derivatives were synthesized via microwave-assisted methods and tested against multiple bacterial strains .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of naphthalene derivatives highlighted the importance of specific structural features in mediating their effects on cancer cells. The study utilized molecular docking techniques to predict interactions with key biological targets involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
